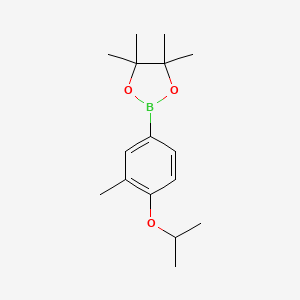

4-Isopropoxy-3-methylphenylboronic acid pinacol ester

説明

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-methyl-4-propan-2-yloxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-9-8-13(10-12(14)3)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWLXECJBBZDOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401136135 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-93-8 | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[3-methyl-4-(1-methylethoxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401136135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropoxy-3-methylphenylboronic acid pinacol ester typically involves the reaction of 4-Isopropoxy-3-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .

化学反応の分析

Types of Reactions

4-Isopropoxy-3-methylphenylboronic acid pinacol ester undergoes various types of reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like toluene or ethanol.

Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions.

Major Products

科学的研究の応用

4-Isopropoxy-3-methylphenylboronic acid pinacol ester has numerous applications in scientific research:

作用機序

The mechanism of action of 4-Isopropoxy-3-methylphenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronate complex undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily the palladium catalyst and the organic halide or triflate used in the reaction .

類似化合物との比較

Structural Variations and Electronic Effects

- 4-Methylphenylboronic Acid Pinacol Ester (CAS 195062-57-8) : Features a simple methyl substituent at the para position. The electron-donating methyl group mildly activates the phenyl ring for electrophilic substitution, but lacks steric bulk compared to the isopropoxy group in the target compound .

- 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester (CAS 445303-14-0) : Contains electron-withdrawing fluorine and trifluoromethyl groups, which deactivate the ring and alter coupling reactivity in Suzuki reactions .

- 4-Hydroxy-3-methoxyphenylboronic Acid Pinacol Ester (CAS 269410-22-2) : Combines hydroxyl and methoxy groups, offering hydrogen-bonding capacity but requiring protection for stability in acidic/basic conditions .

Key Insight : The isopropoxy group in the target compound provides moderate steric hindrance and electron-donating effects, balancing reactivity and solubility in cross-coupling applications.

Solubility Profiles

Pinacol esters generally exhibit superior solubility in organic solvents compared to free boronic acids . For example:

| Compound | Solubility in Chloroform | Solubility in Hydrocarbons |

|---|---|---|

| Phenylboronic Acid | Moderate | Very Low |

| Phenylboronic Acid Pinacol Ester | High | Moderate |

| 4-Isopropoxy-3-methylphenylboronic Acid Pinacol Ester* | Likely High | Moderate |

*Inferred from structural analogues. The isopropoxy group may enhance solubility in polar solvents like acetone or ether .

Reactivity in Cross-Coupling Reactions

- Steric Effects : The 3-methyl and 4-isopropoxy groups may hinder coupling at the ortho position, favoring para-selective reactions—a contrast to less hindered analogues like 4-methylphenylboronic acid pinacol ester .

- Deprotection Requirements : Unlike bioactive boronic acids (e.g., PBP1b inhibitors), pinacol esters like the target compound typically require deprotection (e.g., oxidative cleavage) to release the active boronic acid .

Data Tables

Table 1: Physical Properties of Selected Boronic Acid Pinacol Esters

| Compound | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|

| 4-Isopropoxy-3-methylphenylboronic Acid Pinacol Ester | C16H25BO3 | 276.18 | N/A |

| 4-Methylphenylboronic Acid Pinacol Ester | C13H19BO2 | 218.10 | 195062-57-8 |

| 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid Pinacol Ester | C13H15BF4O2 | 290.06 | 445303-14-0 |

生物活性

4-Isopropoxy-3-methylphenylboronic acid pinacol ester (CAS: 2121514-93-8) is a boronic acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structural features allow it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Chemical Structure and Properties

The compound consists of a phenyl ring substituted with an isopropoxy group and a boronic acid moiety, which is further esterified with pinacol. This structure imparts specific reactivity and biological properties, enabling its application in drug development and materials science.

The biological activity of 4-Isopropoxy-3-methylphenylboronic acid pinacol ester is primarily attributed to its ability to interact with biological molecules through the boron atom. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. The mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit enzymes that rely on boron for activity, potentially affecting metabolic pathways.

- Receptor Binding : It may interact with specific receptors, modulating their activity and leading to physiological effects.

Comparative Analysis

To better understand the biological activity of 4-Isopropoxy-3-methylphenylboronic acid pinacol ester, a comparison with other boronic acid derivatives is useful:

Synthetic Routes and Applications

The synthesis of 4-Isopropoxy-3-methylphenylboronic acid pinacol ester typically involves the reaction of phenolic precursors with boron reagents under controlled conditions. This compound serves as a versatile building block for synthesizing more complex molecules with potential therapeutic applications.

Applications:

- Medicinal Chemistry : As a precursor for developing new drugs targeting metabolic disorders.

- Materials Science : Utilized in the creation of advanced materials due to its unique reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-isopropoxy-3-methylphenylboronic acid pinacol ester?

- Methodological Answer : A common approach involves photoinduced decarboxylative borylation, where carboxylic acid derivatives are activated with phthalimide substituents and reacted with diboron reagents (e.g., bis(catecholato)diboron) under visible light. This method avoids metal catalysts and proceeds via radical intermediates, enabling efficient boron introduction . Alternative protocols may involve Suzuki-Miyaura coupling precursors, where aryl halides react with pinacol boronic esters under palladium catalysis .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Safety data sheets (SDS) recommend avoiding skin/eye contact, using personal protective equipment (PPE), and storing the compound in a sealed, dry container under refrigeration. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Dispose of waste via licensed facilities compliant with regional regulations .

Q. Which analytical techniques are suitable for characterizing this boronic ester?

- Methodological Answer : UV-vis spectroscopy (e.g., monitoring λmax shifts at 290–405 nm during reactions with H2O2) is effective for tracking dynamic transformations . Structural confirmation typically employs <sup>1</sup>H/<sup>13</sup>C NMR for boron-adjacent protons and FT-IR for boronate ester vibrations (B-O at ~1350 cm<sup>−1</sup>). Mass spectrometry (HRMS) validates molecular weight.

Advanced Research Questions

Q. How does the electronic structure of the pinacol ester influence its reactivity in cross-coupling reactions?

- Methodological Answer : The isopropoxy and methyl groups modulate steric hindrance and electron density at the boron center, affecting oxidative addition with palladium catalysts. Electron-donating substituents (e.g., isopropoxy) can slow transmetallation but improve stability, requiring tailored ligands (e.g., SPhos) to optimize Suzuki-Miyaura coupling yields .

Q. What kinetic methods are used to study reactions of this compound with H2O2?

- Methodological Answer : UV-vis kinetics at pH 7.27 (20 mM Tris-HCl buffer) track the decay of the boronic ester’s absorption peak (290 nm) and the rise of 4-nitrophenol (405 nm) over 180 minutes. Pseudo-first-order rate constants (kobs) are derived from absorbance vs. time plots, with pH-dependent studies (pH 6.91–10.95) revealing optimal reaction rates under mildly alkaline conditions .

Q. How can contradictions in reaction outcomes with H2O2 be resolved?

- Methodological Answer : Discrepancies in H2O2 detection sensitivity may arise from competing side reactions (e.g., boronate hydrolysis). Control experiments using radical scavengers (e.g., TEMPO) or adjusting buffer ionic strength can isolate the primary reaction pathway. Validating results with alternative probes (e.g., fluorogenic substrates) ensures specificity .

Q. What strategies enhance the compound’s utility in designing ROS-sensitive biomaterials?

- Methodological Answer : The boronic ester’s H2O2-responsive cleavage enables integration into β-cyclodextrin polymers for ROS-sensitive drug delivery. Optimizing steric accessibility (e.g., via hydrophilic linkers) improves response kinetics. In situ <sup>11</sup>B NMR can monitor dynamic boronate ester ↔ diol equilibria in physiological conditions .

Q. How does photoinitiation alter the reaction pathway in decarboxylative borylation?

- Methodological Answer : Visible light generates boryl radicals from diboron reagents, initiating a chain propagation mechanism. Time-resolved EPR spectroscopy confirms radical intermediates, while solvent polarity (e.g., DMF vs. THF) modulates radical stability and reaction efficiency. Substrate scope studies show tolerance for tertiary carboxylic acids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。